5-(Fluoromethyl)-2-furaldehyde
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Overview
Description
5-(Fluoromethyl)-2-furaldehyde is an organic compound that belongs to the class of fluorinated furan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Fluoromethyl)-2-furaldehyde typically involves the fluorination of 5-methyl-2-furaldehyde. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out under mild conditions to avoid over-fluorination and to ensure high selectivity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow fluorination. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of catalysts and advanced fluorinating agents can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Fluoromethyl)-2-furaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-(Fluoromethyl)-2-furoic acid.
Reduction: 5-(Fluoromethyl)-2-furanmethanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(Fluoromethyl)-2-furaldehyde is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity due to the presence of the fluorine atom makes it a valuable intermediate in organic synthesis.
Biology
In biological research, fluorinated compounds are often used as probes or markers due to their unique properties. This compound can be used in the development of fluorescent probes for imaging and diagnostic applications.
Medicine
In medicine, fluorinated compounds are known for their enhanced metabolic stability and bioavailability. This compound can be used in the design and synthesis of new pharmaceutical agents with improved pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the production of advanced materials such as polymers and coatings. Its unique properties can impart desirable characteristics such as increased durability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-(Fluoromethyl)-2-furaldehyde is largely dependent on its chemical structure. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological targets. For example, the fluorine atom can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to specific molecular targets. Additionally, the aldehyde group can undergo various chemical transformations, allowing the compound to participate in a wide range of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-furaldehyde: The non-fluorinated analog of 5-(Fluoromethyl)-2-furaldehyde.
5-(Chloromethyl)-2-furaldehyde: A similar compound with a chlorine atom instead of fluorine.
5-(Bromomethyl)-2-furaldehyde: A similar compound with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties such as increased metabolic stability, enhanced binding affinity, and altered reactivity compared to its non-fluorinated and halogenated analogs. These properties make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
94043-06-8 |
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Molecular Formula |
C6H5FO2 |
Molecular Weight |
128.10 g/mol |
IUPAC Name |
5-(fluoromethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C6H5FO2/c7-3-5-1-2-6(4-8)9-5/h1-2,4H,3H2 |
InChI Key |
NWOKZDMHAXVEJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C=O)CF |
Origin of Product |
United States |
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